molecular formula C11H14FNO B597532 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol CAS No. 1260750-79-5

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol

Cat. No.: B597532
CAS No.: 1260750-79-5
M. Wt: 195.237
InChI Key: LMSWEQHZZAVVHG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is a compound that features a fluorine atom, a pyrrolidine ring, and a phenol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom and the pyrrolidine ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol typically involves the introduction of the pyrrolidine ring to a fluorophenol derivative. One common method is the Petasis reaction, which involves the reaction of a boronic acid, an amine, and an aldehyde. In this case, the reaction would involve a fluorophenol derivative, pyrrolidine, and formaldehyde .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Petasis reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be necessary to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the fluorine-substituted position.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups at the fluorine-substituted position.

Scientific Research Applications

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand the effects of fluorine substitution on biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(methylamino)methylphenol: Similar structure but with a methylamino group instead of a pyrrolidine ring.

    4-(Pyrrolidin-1-ylmethyl)phenol: Lacks the fluorine atom, which can significantly alter its chemical properties and biological activity.

    2-Fluoro-4-(pyrrolidin-1-ylmethyl)aniline: Contains an aniline group instead of a phenol group.

Uniqueness

2-Fluoro-4-(pyrrolidin-1-ylmethyl)phenol is unique due to the combination of the fluorine atom, pyrrolidine ring, and phenol group. This combination can result in unique chemical properties and biological activities that are not observed in similar compounds. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity for biological targets .

Properties

IUPAC Name

2-fluoro-4-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-9(3-4-11(10)14)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSWEQHZZAVVHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677508
Record name 2-Fluoro-4-[(pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260750-79-5
Record name 2-Fluoro-4-[(pyrrolidin-1-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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